(-)-Ternatin

Description

Properties

IUPAC Name |

(3S,6S,9S,12S,15R,18R,21R)-15-[(2S)-butan-2-yl]-18-[(1R)-1-hydroxy-2-methylpropyl]-1,3,4,10,12,13,21-heptamethyl-6,9-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67N7O8/c1-16-22(8)28-37(52)43(14)25(11)35(50)44(15)27(18-20(4)5)32(47)38-26(17-19(2)3)36(51)42(13)24(10)34(49)41(12)23(9)31(46)40-29(33(48)39-28)30(45)21(6)7/h19-30,45H,16-18H2,1-15H3,(H,38,47)(H,39,48)(H,40,46)/t22-,23+,24-,25-,26-,27-,28+,29+,30+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFVAIFXJWEOMH-PTPSPKLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)N1)[C@@H](C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67N7O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933442 | |

| Record name | Ternatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

738.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148619-41-4 | |

| Record name | Ternatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (-)-Ternatin Cyclic Peptide

Abstract

(-)-Ternatin is a naturally occurring, N-methylated cyclic heptapeptide (B1575542) originally identified as an inhibitor of adipogenesis and later characterized as a potent cytotoxic agent against various cancer cell lines.[1][2] Its therapeutic potential has driven significant research into its molecular mechanism of action. This technical guide synthesizes the current understanding of how this compound exerts its biological effects, focusing on its direct molecular target, the subsequent impact on cellular machinery, and the key experimental evidence that has elucidated this pathway. Quantitative data on its activity are presented, and the principles of pivotal experimental methodologies are described. Visual diagrams of the core mechanism and experimental workflows are provided to facilitate a deeper understanding for research and development purposes.

Primary Molecular Target: The eEF1A Ternary Complex

The central mechanism of action of this compound and its potent synthetic derivatives is the direct targeting and inhibition of the eukaryotic translation elongation factor 1A (eEF1A).[1][3] Specifically, Ternatin does not bind to eEF1A alone but selectively recognizes and binds to the eEF1A·GTP·aminoacyl-tRNA ternary complex .[1][4] This complex is a cornerstone of protein synthesis, responsible for delivering the correct aminoacyl-tRNA (aa-tRNA) to the A-site of the translating ribosome.[3][5]

Biochemical studies, including photo-affinity labeling using a clickable Ternatin probe, definitively identified eEF1A as the direct binding partner.[4] These experiments revealed that Ternatin's binding to purified eEF1A is dependent on the presence of both GTP and aa-tRNA, confirming the ternary complex as the specific target.[4]

Mechanism of Inhibition: Stalling the Ribosome

Upon binding to the eEF1A ternary complex, this compound stalls the translation elongation cycle.[1][6] Cryo-EM studies have shown that Ternatin binds at the interface of eEF1A's domains I and III.[7] This interaction traps the eEF1A complex on the ribosome in an intermediate state following GTP hydrolysis.[6][8] This trapping prevents the proper accommodation of the aa-tRNA into the ribosomal A-site and blocks the subsequent release of the eEF1A-GDP complex.[1][8] The ultimate consequence is a halt in peptide elongation, leading to a global inhibition of protein synthesis, which triggers downstream cytotoxic effects and cell death.[1][4]

Interestingly, this binding site is a functional hotspot also targeted by other structurally distinct natural products, such as didemnin (B1252692) B and cytotrienin, with which Ternatin competes for binding.[4][7] However, Ternatin exhibits distinct kinetic properties, inducing greater conformational flexibility in eEF1A and dissociating approximately 25 times faster than didemnin B, which correlates with a more reversible effect on protein synthesis in cellular assays.[6][7]

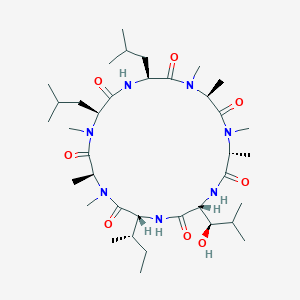

The following diagram illustrates the core signaling pathway of Ternatin's inhibitory action.

Quantitative Biological Activity

This compound was initially identified for its anti-adipogenic properties and subsequently for its potent cytotoxicity.[4] Synthetic modifications have led to variants with significantly enhanced potency.[1][4]

Table 1: Anti-Adipogenic and Cytotoxic Activity of this compound

| Compound | Biological Activity | Cell Line / Model | Potency Value | Reference |

| This compound | Inhibition of Adipogenesis | 3T3-L1 Adipocytes | EC₅₀: 20 nM | [4] |

| This compound | Inhibition of Fat Accumulation | 3T3-L1 Adipocytes | IC₅₀: 0.027 µM (27 nM) | [9] |

| This compound | Cytotoxicity / Anti-Proliferative | HCT116 Cancer Cells | IC₅₀: 71 ± 10 nM | [4] |

Table 2: Anti-Proliferative Activity of Synthetic Ternatin Variants

| Compound | Key Structural Modification | Cell Line | Potency (IC₅₀) | Fold-Increase vs. Ternatin | Reference |

| Ternatin (1) | Natural Product | HCT116 | 71 nM | 1x | [4] |

| Ternatin-4-Ala (2) | Leu4 -> Ala | HCT116 | > 10 µM | Inactive | [4] |

| Compound 3 | Position 6 modified | HCT116 | ~35 nM (est.) | ~2x | [4] |

| Compound 4 | Positions 4 & 6 modified | HCT116 | ~0.15 nM (est.) | ~500x | [4] |

Note: The activity of Compound 4 is described as up to 500-fold more potent than Ternatin.[1][4]

Principles of Key Experimental Methodologies

Detailed, step-by-step experimental protocols are typically found within the materials and methods sections of peer-reviewed publications. This guide outlines the principles of two crucial experiments used to elucidate Ternatin's mechanism of action.

Target Identification via Photo-Affinity Labeling

To identify the direct molecular target of Ternatin, a photo-affinity labeling strategy was employed. This powerful technique uses a modified version of the compound (a "probe") to covalently bind to its target protein upon activation by UV light.

The general workflow is as follows:

-

Probe Synthesis: A synthetic analog of Ternatin is created containing two key modifications: a photo-reactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for "click" chemistry).[4][5]

-

Incubation: The probe is incubated with cell lysates, allowing it to bind non-covalently to its specific protein target(s).

-

UV Crosslinking: The lysate is exposed to UV light, which activates the photo-reactive group, causing it to form a stable, covalent bond with the nearest amino acid residues of the target protein.[4]

-

Reporter Conjugation: A fluorescent reporter molecule (e.g., TAMRA-azide) is attached to the probe's reporter tag via a highly specific click chemistry reaction.[4]

-

Analysis: The proteins in the lysate are separated by size using SDS-PAGE. The target protein, now covalently linked to the fluorescent reporter, can be visualized as a distinct band on the gel.[4]

-

Target Confirmation: To confirm specificity, the experiment is repeated in the presence of an excess of the original, unmodified Ternatin. This "competitor" molecule occupies the binding site, preventing the probe from binding and leading to the disappearance of the fluorescent band, thus validating the target's identity.[4] The labeled protein band can then be excised and identified using mass spectrometry.

The following diagram outlines this experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. elifesciences.org [elifesciences.org]

- 6. escholarship.org [escholarship.org]

- 7. Targeting Eukaryotic Elongation Factor 1A: How Small-Molecule Inhibitors Suppress Tumor Growth via Diverse Pathways [mdpi.com]

- 8. Ternatin B | 98512-96-0 | Benchchem [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

(-)-Ternatin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ternatin is a naturally occurring, highly N-methylated cyclic heptapeptide (B1575542). Initially isolated from the mushroom Trametes versicolor (previously Coriolus versicolor), it has garnered significant interest in the scientific community for its potent biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanisms of action of this compound, with a focus on its roles as an inhibitor of adipogenesis and a potent cytotoxic agent.

It is important to note that the name "ternatin" can also refer to a class of polyacylated anthocyanins found in the butterfly pea flower (Clitoria ternatea) and a flavonoid compound. This guide will focus exclusively on the cyclic peptide this compound.[2][3]

Chemical Structure and Properties

This compound is a cyclic heptapeptide with a unique structure that contributes to its biological activity and stability.[3] The precise arrangement of its amino acid residues, including several N-methylated and D-amino acids, is crucial for its function.

The chemical structure of this compound has been elucidated through spectroscopic analysis and chemical synthesis as cyclo[D-allo-Ile-L-(NMe)Ala-L-(NMe)Leu-L-Leu-L-(NMe)Ala-D-(NMe)Ala-(2R,3R)-3-hydroxy-Leu] .[4]

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃₇H₆₇N₇O₈ | [2] |

| Molecular Weight | 738.0 g/mol | [2] |

| Appearance | White solid | |

| Solubility | Soluble in ethanol, methanol (B129727), DMF, and DMSO. Limited water solubility. | [3] |

| Melting Point | Data not readily available in cited literature. | |

| Optical Rotation | Data not readily available in cited literature. |

Spectroscopic Data

Detailed 1D and 2D NMR experiments have been essential in elucidating the precise connectivity and stereochemistry of this compound.[2] Similarly, mass spectrometry has been used to confirm its molecular weight and fragmentation patterns. While specific raw spectral data is extensive and found within specialized publications, the key techniques used for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR, along with correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments are used to determine the amino acid sequence and stereochemistry.[5]

-

Mass Spectrometry (MS) : Techniques such as electrospray ionization (ESI) and collision-induced dissociation (CID) are used to determine the molecular weight and fragmentation patterns, confirming the cyclic nature and amino acid composition.[6][7]

Biological Activity and Mechanisms of Action

This compound exhibits two primary, well-documented biological activities: the inhibition of fat accumulation and potent cytotoxicity against cancer cells. These effects are mediated through distinct molecular mechanisms.

Inhibition of Adipogenesis

This compound has been shown to be a potent inhibitor of fat accumulation in 3T3-L1 murine adipocytes.[4] Its anti-adipogenic effect is primarily achieved by intervening in the mid- to late stages of adipocyte differentiation.[8]

The proposed mechanism involves the downregulation of key adipogenic and lipogenic markers. Specifically, this compound treatment leads to a dose-dependent reduction in the mRNA expression of:

-

Sterol regulatory element-binding protein 1c (SREBP-1c)

-

Fatty acid synthase (FAS)

-

Acetyl-CoA carboxylase 2 (ACC2)

-

CCAAT/enhancer-binding protein alpha (C/EBPα) [8]

This inhibition of critical transcription factors and enzymes in the adipogenesis pathway ultimately leads to a decrease in triglyceride synthesis.[8]

Cytotoxicity via Inhibition of Protein Synthesis

The primary mechanism underlying the cytotoxic and anti-proliferative effects of this compound is the potent and specific inhibition of protein synthesis.[3] This is achieved by targeting the eukaryotic elongation factor-1A (eEF1A).[1][9]

This compound specifically binds to the eEF1A ternary complex, which consists of eEF1A, GTP, and an aminoacyl-tRNA.[9] This binding event stalls the translation elongation process by preventing the release of the aminoacyl-tRNA from eEF1A on the ribosome.[10] This effectively halts the addition of new amino acids to the growing polypeptide chain, leading to cell death. Synthetic variants of ternatin have been developed that show up to 500-fold greater potency in this activity.[1]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies associated with this compound research.

Isolation of this compound from Trametes versicolor

-

Extraction : The mycelial culture of Trametes versicolor is filtered, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, typically with methanol.[11]

-

Solvent Evaporation : The methanol extract is concentrated using a modified solvent evaporation technique.[11]

-

Chromatographic Purification : The crude extract undergoes several rounds of purification using chromatographic techniques. This may include column chromatography on silica (B1680970) gel or other stationary phases, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[12]

Solid-Phase Peptide Synthesis (SPPS) of this compound

The chemical synthesis of this compound is a multi-step process that allows for the creation of the cyclic peptide and its analogs.[2]

-

Linear Peptide Assembly : The linear heptapeptide is synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This involves the sequential addition of Fmoc-protected amino acids, with N-methylation steps performed on the resin where required.[13][14]

-

Cleavage from Resin : Once the linear peptide is fully assembled, it is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[15]

-

Cyclization : The linear peptide is then cyclized in solution under high-dilution conditions to favor intramolecular reaction over intermolecular polymerization.[2]

-

Purification : The final cyclic peptide is purified by reverse-phase HPLC to yield pure this compound.[2]

3T3-L1 Adipocyte Differentiation Assay

This assay is used to evaluate the effect of this compound on adipogenesis.[16]

-

Cell Culture : 3T3-L1 preadipocytes are cultured in a standard growth medium until they reach confluence.[16]

-

Induction of Differentiation : Two days post-confluence, the growth medium is replaced with a differentiation medium containing a cocktail of inducers, typically 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin (B600854) (MDI).

-

Treatment : The cells are treated with various concentrations of this compound or a vehicle control during the differentiation process.

-

Maturation : After two days, the differentiation medium is replaced with a maintenance medium containing insulin, which is replenished every two days. Full differentiation is typically achieved within 8-12 days.[16][17]

-

Analysis : The extent of adipogenesis is quantified by:

-

Oil Red O Staining : To visualize and quantify the accumulation of lipid droplets in the mature adipocytes.

-

Gene Expression Analysis : Using quantitative PCR (qPCR) to measure the mRNA levels of key adipogenic markers.

-

Protein Analysis : Using Western blotting to measure the protein levels of lipogenic enzymes.

-

Conclusion

This compound is a fascinating cyclic peptide with significant potential in biomedical research and drug development. Its dual activities as an inhibitor of both adipogenesis and protein synthesis make it a valuable tool for studying fundamental cellular processes and a promising lead compound for the development of novel therapeutics for metabolic disorders and cancer. Further research into its structure-activity relationships, pharmacokinetic properties, and in vivo efficacy will be crucial in realizing its full therapeutic potential.

References

- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation studies on tetronasin by accurate-mass electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. This compound inhibits adipogenesis and lipid metabolism in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Ternatin-4 | eEF1A inhibitor | Probechem Biochemicals [probechem.com]

- 11. In vitro bioactivity, antimicrobial and anti-inflammatory efficacy of modified solvent evaporation assisted Trametes versicolor extract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Making Solid-Phase Peptide Synthesis Greener: A Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 17. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Ternatin: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Ternatin is a cyclic heptapeptide (B1575542) natural product that has garnered significant interest for its potent anti-adipogenic and cytotoxic activities. This technical guide provides an in-depth overview of the target identification and validation of this compound, consolidating key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows. The primary molecular target of this compound has been unequivocally identified as the eukaryotic translation elongation factor 1A (eEF1A) in its ternary complex with GTP and aminoacyl-tRNA (eEF1A·GTP·aa-tRNA). This guide will detail the methodologies employed to elucidate this interaction, including photo-affinity labeling and the characterization of resistance-conferring mutations, thereby providing a comprehensive resource for researchers in the field of chemical biology and drug discovery.

Introduction

This compound is a naturally occurring cyclic peptide that was initially identified as an inhibitor of adipogenesis. Subsequent studies revealed its potent cytotoxic effects against a range of cancer cell lines, establishing it as a promising lead compound for the development of novel therapeutics. The elucidation of its mechanism of action was crucial for its advancement as a potential drug candidate. Through a series of elegant experiments, the molecular target of this compound was identified and validated as a critical component of the protein synthesis machinery.

Quantitative Data

The biological activity of this compound and its synthetic analogs has been quantified through various assays, primarily focusing on their anti-proliferative effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

| Compound | Description | Cell Line | IC50 (nM) |

| This compound (1) | Natural Product | HCT116 | 71 ± 10[1] |

| Ternatin-4-Ala (2) | Inactive Analog | HCT116 | > 10,000[1] |

| Ternatin Variant (3) | Synthetic Analog | HCT116 | Not explicitly reported, but less potent than 4 |

| Ternatin-4 (4) | Optimized Synthetic Variant | HCT116 | Not explicitly reported, but more potent than 1 |

| Photo-affinity Probe (5) | Clickable probe with photo-leucine and alkyne | HCT116 | 460 ± 71[1] |

| A3 | Potent Congener | HCT116, MCF7, P388 | 0.1–24[1] |

Target Identification: Photo-affinity Labeling

The direct cellular target of this compound was identified using a photo-affinity labeling strategy. This involved the design and synthesis of a photo-reactive and clickable analog of this compound, referred to as "Probe 5".

Experimental Protocol: Synthesis of this compound Photo-affinity Probe

This protocol outlines the solid-phase peptide synthesis (SPPS) of a clickable photo-affinity probe of this compound.

-

Resin Preparation: Start with a pre-loaded Wang resin with the first amino acid of the linear peptide sequence.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc protecting group.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid in the sequence using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIPEA) and add it to the resin. Incorporate Fmoc-L-photo-leucine and Fmoc-L-propargylglycine at the desired positions to introduce the photo-reactive diazirine group and the clickable alkyne handle, respectively.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the linear sequence.

-

Cleavage: Once the linear peptide is synthesized, cleave it from the resin using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

-

Cyclization: Perform an intramolecular head-to-tail cyclization of the linear peptide in a dilute solution of DMF using a coupling reagent like HATU.

-

Purification: Purify the crude cyclic peptide probe by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final photo-affinity probe using mass spectrometry and NMR.

Experimental Protocol: Photo-affinity Labeling and Target Identification

This protocol describes the use of the this compound photo-affinity probe to label its target protein in cell lysates, followed by enrichment and identification via mass spectrometry.

-

Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., HCT116) by standard methods.

-

Probe Incubation: Incubate the cell lysate with the this compound photo-affinity probe (e.g., 1 µM) for a specified time to allow for binding to its target. Include a competition control by pre-incubating a separate lysate sample with an excess of a non-photoreactive competitor, such as Ternatin-4.

-

UV Irradiation: Irradiate the samples with UV light (e.g., 365 nm) to activate the diazirine group on the probe, leading to covalent cross-linking with the target protein.

-

Click Chemistry: Add a reporter tag, such as a biotin-azide or a fluorescent-azide, to the lysate. Catalyze the click reaction between the alkyne on the probe and the azide (B81097) on the reporter tag using a copper(I) catalyst.

-

Enrichment (for biotin (B1667282) tag): If a biotin tag was used, enrich the probe-labeled proteins using streptavidin-coated beads.

-

SDS-PAGE and In-gel Fluorescence (for fluorescent tag): Separate the proteins by SDS-PAGE. Visualize the labeled proteins using a fluorescence scanner. A specific band should appear in the probe-treated sample, which should be diminished in the competitor-treated sample.

-

Mass Spectrometry: Excise the specific band from the gel, perform in-gel digestion with trypsin, and identify the protein using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Target Validation: Resistance-Conferring Mutations

The definitive validation of eEF1A as the target of this compound was achieved by demonstrating that a specific mutation in the EEF1A1 gene confers resistance to the compound's cytotoxic effects.

Experimental Protocol: Generation of eEF1A A399V Mutant Cell Line

This protocol outlines the generation of a cell line expressing eEF1A with the A399V mutation using CRISPR/Cas9 technology.

-

Guide RNA Design: Design a single guide RNA (sgRNA) targeting the genomic region of EEF1A1 that encodes for alanine (B10760859) 399.

-

Donor Oligonucleotide Design: Design a single-stranded donor oligonucleotide (ssODN) containing the desired A-to-G point mutation (to change the codon from GCA to GTA, resulting in the A399V substitution) flanked by homology arms.

-

CRISPR/Cas9 Delivery: Co-transfect the target cells (e.g., HCT116) with a plasmid expressing Cas9 nuclease and the designed sgRNA, along with the ssODN.

-

Single-Cell Cloning: After transfection, plate the cells at a low density to allow for the growth of individual colonies from single cells.

-

Screening: Screen the resulting clones for the desired mutation by PCR amplification of the targeted genomic region followed by Sanger sequencing.

-

Validation: Functionally validate the resistance of the mutant cell line to this compound and its analogs using cell viability assays (e.g., MTT or CellTiter-Glo).

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its cytotoxic effects by inhibiting the elongation phase of protein synthesis. This can be demonstrated using an in vitro translation assay.

Experimental Protocol: In Vitro Translation Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on protein synthesis using a cell-free translation system.

-

System Components: Utilize a commercially available in vitro translation kit (e.g., rabbit reticulocyte lysate or wheat germ extract) containing all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, etc.).

-

Reporter mRNA: Use a reporter mRNA, such as one encoding luciferase or a fluorescent protein, as the template for translation.

-

Inhibitor Treatment: Set up translation reactions containing the cell-free extract, reporter mRNA, and varying concentrations of this compound or its analogs. Include a vehicle-only control.

-

Incubation: Incubate the reactions at the optimal temperature for the translation system (e.g., 30°C or 37°C) for a specified time to allow for protein synthesis.

-

Detection: Quantify the amount of newly synthesized reporter protein. For luciferase, add the appropriate substrate and measure the resulting luminescence. For fluorescent proteins, measure the fluorescence intensity.

-

Data Analysis: Plot the protein synthesis levels against the inhibitor concentration to determine the IC50 for translation inhibition.

Visualizations

Signaling Pathway

References

(-)-Ternatin as an Inhibitor of Adipogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (-)-Ternatin, a cyclic peptide, and its role as a potent inhibitor of adipogenesis. It details its mechanism of action, summarizes key quantitative findings, provides detailed experimental protocols, and visualizes the relevant biological pathways and workflows.

Introduction

This compound is a highly N-methylated cyclic heptapeptide (B1575542) originally isolated from the mushroom Coriolus versicolor.[1] It has garnered significant interest in metabolic research due to its demonstrated ability to inhibit fat accumulation in 3T3-L1 adipocytes and reduce fat mass in mice.[2] Adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes, is a critical target for therapeutic interventions against obesity and related metabolic disorders.[3] this compound acts by intervening in the complex transcriptional cascade that governs this process, making it a valuable tool for research and a potential lead compound for drug development.[2][4] This guide synthesizes the current knowledge on this compound's anti-adipogenic properties.

Mechanism of Action

This compound exerts its inhibitory effects primarily by modulating the expression of key adipogenic transcription factors and lipogenic enzymes. The molecule appears to affect the mid-to-late stages of adipocyte differentiation.[2]

Studies using the 3T3-L1 preadipocyte cell line show that this compound potently reduces the mRNA expression of several critical adipocyte markers in a dose-dependent manner.[2] Specifically, it downregulates the expression of:

-

CCAAT/enhancer-binding protein alpha (C/EBPα) and Peroxisome proliferator-activated receptor gamma (PPARγ) : These are considered the master regulators of adipogenesis.[3][5] Their suppression by this compound is a key aspect of its inhibitory function.[6]

-

Sterol regulatory element-binding protein 1c (SREBP-1c) : A crucial transcription factor that activates genes involved in fatty acid and triglyceride synthesis.[2][6]

-

Downstream Lipogenic Enzymes and Markers : Consequently, the expression of SREBP-1c targets such as fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC2), adipocyte fatty acid-binding protein (aP2), and lipoprotein lipase (B570770) (LPL) is reduced.[2][6]

Notably, this compound does not affect the expression of early-stage adipogenic factors C/EBPβ and C/EBPδ.[2] This suggests a targeted action on the core transcriptional machinery that drives terminal differentiation. While the direct molecular target of this compound remains to be identified, its downstream effects point towards a significant disruption of the PPARγ and SREBP-1c regulatory axes.[2]

Signaling Pathways in Adipogenesis

Adipogenesis is controlled by a complex network of signaling pathways. While this compound's direct target is unknown, its effects on C/EBPα and PPARγ place it as an interventive agent in the established adipogenic cascade. The Wnt/β-catenin, MAPK, and AMPK pathways are all critical regulators of this process.

-

Wnt/β-catenin Signaling: Activation of the canonical Wnt pathway is a well-established inhibitor of adipogenesis.[5][7][8] It functions by preventing the induction of the master regulators PPARγ and C/EBPα.[9]

-

MAPK Signaling: The MAPK pathways (ERK, p38) have complex, stage-specific roles. Early, transient activation of ERK is required for mitotic clonal expansion, while sustained activation can inhibit differentiation.[10][11] p38 MAPK activity generally promotes differentiation by targeting factors like C/EBPβ.[10][12]

-

AMPK Signaling: As a key cellular energy sensor, AMP-activated protein kinase (AMPK) activation generally inhibits adipogenesis.[13][14][15] It suppresses adipogenic transcription factors and lipogenic enzymes to conserve energy.[16]

Below are diagrams illustrating the general adipogenesis cascade and the proposed point of intervention for this compound.

Quantitative Data

The anti-adipogenic activity of this compound has been quantified in several studies. The data highlights its potency in inhibiting fat accumulation and modulating the expression of key genes.

Table 1: Bioactivity of this compound on 3T3-L1 Adipocytes

| Parameter | Value | Cell Line | Comments | Reference |

|---|

| EC₅₀ | 0.02 µg/mL | 3T3-L1 | Effective concentration for 50% inhibition of fat accumulation. |[1] |

Table 2: Effect of this compound on Adipogenic Gene Expression

| Gene Target | Effect | Stage of Differentiation | Comments | Reference |

|---|---|---|---|---|

| C/EBPβ | No effect | Early | Not a target of this compound action. | [2] |

| C/EBPδ | No effect | Early | Not a target of this compound action. | [2] |

| C/EBPα | Potent, dose-dependent reduction in mRNA | Mid-to-Late | Key mechanism for blocking terminal differentiation. | [2][6] |

| PPARγ | Reduction in mRNA | Mid-to-Late | Suppression of a master regulator of adipogenesis. | [6] |

| SREBP-1c | Potent, dose-dependent reduction in mRNA | Mid-to-Late | Blocks the induction of lipogenic enzymes. | [2][6] |

| FAS | Potent, dose-dependent reduction in mRNA | Late | Downstream effect of SREBP-1c inhibition. | [2] |

| ACC2 | Potent, dose-dependent reduction in mRNA | Late | Downstream effect of SREBP-1c inhibition. | [2] |

| aP2 | Reduction in mRNA | Late | Downstream effect of PPARγ/C/EBPα inhibition. |[6] |

Experimental Protocols

The following protocols are standard methodologies for assessing the anti-adipogenic effects of compounds like this compound using the 3T3-L1 cell model.

3T3-L1 Cell Culture and Adipocyte Differentiation

-

Cell Maintenance: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) with 10% bovine calf serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Induction of Differentiation:

-

Plate cells and grow to confluence (Day -2).

-

Maintain confluence for 48 hours (Day 0).

-

Initiate differentiation by changing the medium to DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. This is the MDI cocktail.

-

Add this compound or vehicle control at desired concentrations to the differentiation medium.

-

-

Maturation:

-

After 48 hours (Day 2), replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

From Day 4 onwards, culture the cells in DMEM with 10% FBS, replacing the medium every 2 days until cells are fully differentiated (typically Day 8-10), characterized by the accumulation of lipid droplets.

-

Oil Red O Staining for Lipid Accumulation

-

Cell Preparation: On Day 8-10 of differentiation, wash the cells in the culture plate twice with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells with 10% formalin in PBS for at least 1 hour at room temperature.

-

Washing: Discard the formalin and wash the cells with distilled water. Air dry the plate completely.

-

Staining:

-

Prepare a working solution of Oil Red O (e.g., 3 parts 0.5% Oil Red O in isopropanol (B130326) stock to 2 parts distilled water), let it stand for 10 minutes, and filter.[17]

-

Add the working solution to each well, ensuring full coverage of the cell monolayer.

-

Incubate for 15-20 minutes at room temperature.

-

-

Destaining and Visualization:

-

Remove the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.

-

Visualize the red-stained lipid droplets under a microscope.

-

-

Quantification:

-

After imaging, add 100% isopropanol to each well and incubate for 10 minutes on a shaker to elute the stain from the lipid droplets.

-

Transfer the eluate to a 96-well plate and measure the absorbance at a wavelength of approximately 492 nm.[18]

-

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: On the desired day of differentiation, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Quantify the RNA concentration and assess its purity. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for the genes of interest (e.g., Cebpa, Pparg, Srebf1, Fasn), and a SYBR Green qPCR master mix.

-

Run the reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis: Determine the cycle threshold (Ct) values. Normalize the expression of the target genes to a stable housekeeping gene (e.g., Actb or Gapdh). Calculate the relative gene expression using the 2-ΔΔCt method.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for evaluating an anti-adipogenic compound.

References

- 1. Biological activity, structural features, and synthetic studies of this compound, a potent fat-accumulation inhibitor of 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits adipogenesis and lipid metabolism in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New insights into inhibitors of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tannic acid stimulates glucose transport and inhibits adipocyte differentiation in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wnt/β-catenin signaling in adipogenesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Wnt/beta-catenin signaling in adipogenesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Adipogenesis and WNT signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adipogenesis: A Complex Interplay of Multiple Molecular Determinants and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of Conventional and Atypical MAPKs on the Development of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of p38MAPK increases adipogenesis from embryonic to adult stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New concepts in the roles of AMPK in adipocyte stem cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Mechanisms of Adipogenesis: The Anti-adipogenic Role of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Targeting adipocyte differentiation with CRT0066101: activation of AMPK signaling in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]

- 18. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Target of (-)-Ternatin: A Technical Guide to its Inhibition of Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Ternatin, a cyclic heptapeptide (B1575542) natural product, has emerged as a potent inhibitor of protein synthesis with significant cytotoxic activity against cancer cells. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, detailing its direct molecular target, mechanism of action, and the experimental methodologies used to elucidate these findings. Quantitative data on its biological activity are presented, along with detailed protocols for key experiments, offering a comprehensive resource for researchers in chemical biology and drug discovery.

Introduction

This compound and its synthetic analogs represent a novel class of macrocyclic peptides that arrest cell proliferation by inhibiting protein synthesis.[1] Initial studies identified this compound as a potent anti-adipogenic agent, but its broader cytotoxic effects spurred investigations into its precise molecular target and mechanism of action.[2] This guide synthesizes the pivotal research that has defined our current understanding of how this compound interacts with the cellular translation machinery.

The Molecular Target: The eEF1A Ternary Complex

The primary molecular target of this compound is the eukaryotic elongation factor-1A (eEF1A) ternary complex, which consists of eEF1A, guanosine (B1672433) triphosphate (GTP), and an aminoacyl-tRNA (aa-tRNA).[1][3] eEF1A is a crucial GTPase responsible for delivering the correct aa-tRNA to the A-site of the ribosome during the elongation phase of protein synthesis.[4]

This compound does not bind to eEF1A alone but specifically recognizes and binds to the eEF1A·GTP·aa-tRNA complex.[1] This selective binding traps the ternary complex on the ribosome, stalling the elongation process and leading to a global shutdown of protein synthesis.[1][5]

Binding Site and Structural Insights

Mutational studies have implicated domain III of eEF1A as a critical component of the this compound binding site.[1] Specifically, a mutation at alanine (B10760859) 399 to valine (A399V) in eEF1A confers resistance to this compound's cytotoxic effects, suggesting that this residue is key to the interaction.[6]

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound and the structurally unrelated natural product didemnin (B1252692) B share an overlapping binding site on eEF1A, at the interface of domains I and III.[7][8] This finding suggests a common functional "hotspot" on eEF1A that can be targeted by different classes of natural product inhibitors.[1][7]

Quantitative Analysis of this compound Activity

The potency of this compound and its synthetic analogs has been quantified through various cell-based and in vitro assays. The data consistently demonstrate that synthetic modifications can dramatically enhance its biological activity.

| Compound | Description | IC50 (HCT116 cells, Proliferation) | IC50 (Protein Synthesis Inhibition) | Target |

| This compound (1) | Natural Product | 71 ± 10 nM | Potent inhibitor | eEF1A ternary complex |

| Ternatin-4-Ala (2) | Inactive Control | > 10 µM | No effect | - |

| Ternatin analog (3) | Synthetic Variant | - | More potent than this compound | eEF1A ternary complex |

| Ternatin-4 (4) | Optimized Synthetic Variant | ~0.1 - 24 nM (across various lines) | More potent than this compound | eEF1A ternary complex |

| Photo-ternatin (5) | Photo-affinity Probe | 460 ± 71 nM | Active | eEF1A ternary complex |

Table 1: Summary of IC50 values for this compound and its analogs. Data compiled from Carelli et al., 2015.[1]

Mechanism of Action: Stalling the Ribosome

The binding of this compound to the eEF1A ternary complex allosterically inhibits the release of the aa-tRNA into the ribosomal A-site, even after GTP hydrolysis.[6][9] This effectively "freezes" the ribosome at a critical step in the elongation cycle, preventing the addition of the next amino acid to the growing polypeptide chain.

Experimental Protocols

The elucidation of this compound's molecular target and mechanism of action relied on a combination of powerful chemical biology techniques.

Photo-affinity Labeling for Target Identification

This technique was instrumental in identifying eEF1A as the direct binding partner of this compound. A photo-reactive analog of this compound (photo-ternatin) was synthesized to covalently crosslink to its target upon UV irradiation.

Protocol Outline:

-

Synthesis of Photo-affinity Probe: A ternatin analog is synthesized incorporating a photo-reactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry).[1]

-

Cell Lysate Preparation: Prepare lysates from a relevant cell line (e.g., HEK293T or HCT116).

-

Incubation and Crosslinking:

-

Incubate the cell lysate with the photo-affinity probe.

-

For competition experiments, pre-incubate the lysate with an excess of non-probe ternatin analog before adding the photo-probe.

-

Expose the mixture to UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its binding partner(s).

-

-

Reporter Tagging (Click Chemistry):

-

Add a fluorescent dye or biotin (B1667282) attached to an azide (B81097) to the lysate.

-

Catalyze the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach the reporter to the probe-labeled proteins.

-

-

Analysis:

-

Separate the labeled proteins by SDS-PAGE.

-

Visualize the fluorescently tagged proteins using an in-gel fluorescence scanner.

-

For identification, the biotin-tagged proteins can be enriched using streptavidin beads and identified by mass spectrometry.

-

In Vitro Translation Inhibition Assay

This assay directly measures the effect of this compound on protein synthesis in a cell-free system.

Protocol Outline:

-

System Components:

-

Rabbit reticulocyte lysate or a purified human in vitro translation system.

-

Reporter mRNA (e.g., encoding luciferase).

-

Amino acid mixture containing a radiolabeled amino acid (e.g., ³⁵S-methionine) or components for a non-radioactive readout.

-

This compound or its analogs at various concentrations.

-

-

Reaction Setup:

-

Combine the translation lysate, reporter mRNA, and amino acid mix.

-

Add this compound or a vehicle control (e.g., DMSO) to the reactions.

-

-

Incubation: Incubate the reactions at a temperature optimal for the translation system (e.g., 30-37°C) for a defined period (e.g., 60-90 minutes).

-

Detection of Protein Synthesis:

-

Radiolabeled: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect on a filter, and quantify the incorporated radioactivity using a scintillation counter. Alternatively, separate proteins by SDS-PAGE and visualize by autoradiography.

-

Luciferase-based: Add the luciferase substrate and measure the resulting luminescence using a luminometer.

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of the inhibitor to determine the IC50 value.

Competitive Binding Assay

This assay demonstrates that different compounds bind to the same or overlapping sites on the target protein.

Protocol Outline:

-

Setup: Perform a photo-affinity labeling experiment as described in section 5.1.

-

Competition: In separate reactions, pre-incubate the cell lysate with increasing concentrations of a non-probe competitor compound (e.g., didemnin B or unlabeled ternatin-4) before adding a fixed concentration of the photo-ternatin probe.

-

Crosslinking and Detection: Proceed with UV crosslinking, click chemistry, and in-gel fluorescence analysis.

-

Analysis: A decrease in the fluorescence intensity of the target protein band with increasing concentrations of the competitor indicates that the competitor is displacing the photo-affinity probe, thus demonstrating binding to the same site.

Conclusion and Future Directions

The identification of the eEF1A ternary complex as the molecular target of this compound has provided a clear mechanism for its potent inhibition of protein synthesis and its cytotoxic effects. The detailed understanding of its binding site and mechanism of action opens avenues for the rational design of new and even more potent eEF1A inhibitors for therapeutic applications, particularly in oncology. Future research may focus on the structural basis for the enhanced potency of synthetic analogs and the exploration of potential resistance mechanisms to this class of compounds. The experimental protocols detailed in this guide provide a robust framework for such ongoing and future investigations into the fascinating biology of this compound and its interaction with the translation machinery.

References

- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex | eLife [elifesciences.org]

- 3. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.ucc.ie [research.ucc.ie]

- 5. Development of a ribosome profiling protocol to study translation in Kluyveromyces marxianus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Didemnin B and ternatin-4 inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | Semantic Scholar [semanticscholar.org]

- 7. rsc.org [rsc.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Performing ribosome profiling to assess translation in vegetative and meiotic yeast cells - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Ternatin CAS number and molecular weight

An In-depth Technical Guide to (-)-Ternatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring, N-methylated cyclic heptapeptide (B1575542) originally isolated from the mushroom Coriolus versicolor. Initially identified as a potent inhibitor of adipogenesis, subsequent research has unveiled its significant cytotoxic activity against a range of cancer cell lines. This activity stems from its unique mechanism of action: the targeted inhibition of protein synthesis. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, key biological activities, and detailed experimental protocols for its study. It is important to distinguish this cyclic peptide from a flavonoid of the same name.

Physicochemical Properties and Identification

This compound is a cyclic peptide with a complex, highly N-methylated structure. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 148619-41-4 | [1][2][3] |

| Molecular Formula | C₃₇H₆₇N₇O₈ | [1][2][3] |

| Molecular Weight | 738.0 g/mol | [1][2][4] |

| Appearance | White solid | [2] |

| Purity | ≥98% by HPLC | [1][2] |

| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. Limited water solubility. | [1][2] |

| Storage Conditions | Store at -20°C for long-term stability. | [1][2] |

Mechanism of Action: Inhibition of Protein Synthesis

The primary molecular target of this compound is the eukaryotic translation elongation factor-1A (eEF1A).[1][2] Specifically, this compound does not bind to eEF1A alone but selectively targets the eEF1A·GTP·aminoacyl-tRNA ternary complex.[1][2] By binding to a functional hotspot on eEF1A, it stalls the translation elongation cycle, preventing the proper accommodation of aminoacyl-tRNA into the ribosome's A-site.[2] This leads to a global shutdown of protein synthesis, ultimately triggering cell death.[1][2] The binding site is shared with other natural product inhibitors like didemnin (B1252692) B.[1][5]

Biological Activities & Quantitative Data

This compound exhibits two primary, potent biological activities: anti-adipogenesis and cytotoxicity.

Anti-Adipogenic Activity

This compound is a potent inhibitor of fat accumulation in 3T3-L1 murine adipocytes.[3][6][7] It affects the mid-to-late stages of adipocyte differentiation by downregulating the expression of key adipogenic and lipogenic markers, including SREBP-1c, FAS, ACC2, and C/EBPα.[3][7]

Cytotoxic Activity

By inhibiting protein synthesis, this compound displays potent cytotoxic effects against various cancer cell lines.[1] Structure-activity relationship (SAR) studies have led to the development of synthetic variants with dramatically improved potency.[1][2] For instance, a derivative known as Compound 4, which incorporates modifications at both positions 4 and 6 of the peptide ring, is up to 500 times more potent than the parent natural product.[1][2]

| Compound | Cell Line | Assay | IC₅₀ / EC₅₀ (nM) | Reference(s) |

| This compound | 3T3-L1 | Adipogenesis Inhibition | 27 | [1][6] |

| This compound | HCT116 | Cell Proliferation | 71 ± 10 | [1] |

| Ternatin-4-Ala (Negative Control) | HCT116 | Cell Proliferation | >10,000 | [1] |

| Compound 3 (Pip @ pos 6) | HCT116 | Cell Proliferation | ~35 | [1] |

| Compound 4 (dhML @ pos 4, Pip @ pos 6) | HCT116 | Cell Proliferation | ~0.1 - 1 | [1] |

Experimental Protocols

The following protocols are generalized frameworks for studying the biological activities of this compound. Optimization may be required for specific experimental conditions.

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives is efficiently achieved through a combination of solid-phase peptide synthesis (SPPS) for the linear precursor, followed by solution-phase macrocyclization.[2][4]

Cytotoxicity Assay in HCT116 Cells (MTT Assay)

This protocol assesses the effect of this compound on the proliferation of human colon cancer cells.

-

Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.[8]

-

Compound Treatment: Prepare serial dilutions of this compound (and/or its analogs) in complete culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[1][9]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Shake the plate for 20 minutes at room temperature.[8]

-

Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

-

Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Adipogenesis Inhibition Assay in 3T3-L1 Cells

This protocol measures the ability of this compound to inhibit the differentiation of preadipocytes into mature adipocytes.

-

Cell Culture: Grow 3T3-L1 preadipocytes to confluence in a 96-well plate.[10]

-

Initiation of Differentiation: Two days post-confluence, induce differentiation by replacing the medium with a differentiation cocktail (e.g., DMEM with 10% FBS, dexamethasone, IBMX, and insulin) containing various concentrations of this compound or a vehicle control.[10]

-

Maintenance: After 2-3 days, switch to a maintenance medium (e.g., DMEM with 10% FBS and insulin) containing the test compounds. Replace this medium every 2 days.

-

Staining (Day 14): After a total of 14 days, wash the cells with PBS and fix them.[10]

-

Lipid Staining: Stain the intracellular lipid droplets with Nile Red or Oil Red O solution.[10]

-

Quantification: Quantify adipogenesis by measuring the fluorescence of Nile Red or by extracting the Oil Red O stain and measuring its absorbance. The degree of inhibition is determined relative to the vehicle-treated differentiated cells.

Protein Synthesis Inhibition Assay (³⁵S-Methionine Incorporation)

This assay directly measures the impact of this compound on new protein synthesis.

-

Cell Culture: Plate HCT116 cells in 12-well plates and grow to ~80% confluence.[1]

-

Pre-treatment: Incubate the cells with the desired concentrations of this compound for 5 hours at 37°C.[1]

-

Starvation and Labeling: Replace the culture medium with methionine- and cysteine-free DMEM containing the same concentrations of this compound. After a brief incubation, add ³⁵S-methionine (e.g., 40 µCi/well) and incubate for 1 hour.[1]

-

Cell Lysis: Aspirate the labeling medium, wash the cells twice with ice-cold PBS, and lyse the cells.

-

Precipitation: Precipitate the total protein from the lysate using trichloroacetic acid (TCA).

-

Quantification: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter. A decrease in counts per minute (CPM) relative to the vehicle control indicates inhibition of protein synthesis.

Conclusion

This compound is a promising natural product with a well-defined mechanism of action targeting a fundamental cellular process. Its potent cytotoxic and anti-adipogenic activities, combined with a synthetically tractable structure, make it an important lead compound for the development of novel therapeutics in oncology and metabolic diseases. The methodologies detailed in this guide provide a solid foundation for researchers to further explore the biological potential of this compound and its derivatives.

References

- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound inhibits adipogenesis and lipid metabolism in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Using inhibition of the adipogenesis of adipose-derived stem cells in vitro for toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Siege: (-)-Ternatin's Inhibition of Eukaryotic Elongation Factor-1A

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the mechanism by which the cyclic peptide (-)-Ternatin and its synthetic analogs target and inhibit the function of eukaryotic elongation factor-1A (eEF1A). We will delve into the molecular interactions, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological processes. This document is intended to serve as a valuable resource for researchers in cell biology, oncology, and drug discovery.

Introduction: The Central Role of eEF1A and the Advent of this compound

Eukaryotic elongation factor-1A (eEF1A) is a crucial GTPase that plays a central role in the elongation phase of protein synthesis. Its canonical function is to deliver aminoacyl-tRNAs (aa-tRNAs) to the A-site of the ribosome in a GTP-dependent manner.[1][2] Beyond its role in translation, eEF1A is implicated in various "moonlighting" functions, including cytoskeleton organization, protein degradation, and viral replication, making it a compelling target for therapeutic intervention.[3]

This compound, a natural product isolated from several fungal species, has emerged as a potent inhibitor of eEF1A.[1][4] Through chemical synthesis, highly potent analogs, such as Ternatin-4, have been developed, exhibiting up to 500-fold greater cytotoxicity against cancer cells than the parent compound.[1][5][6] This guide will explore the precise mechanism of action of this compound and its derivatives on eEF1A.

Mechanism of Action: Trapping the Ternary Complex

This compound exerts its cytotoxic effects by directly targeting the eEF1A ternary complex, which consists of eEF1A, GTP, and an aminoacyl-tRNA.[1][5][6] The binding of this compound to this complex effectively stalls the translation elongation process.

The mechanism can be summarized as follows:

-

Binding to the Ternary Complex : this compound and its analogs specifically bind to the eEF1A•GTP•aa-tRNA ternary complex.[1] Photo-affinity labeling studies have demonstrated that the presence of both GTP and aa-tRNA is required for efficient binding.[1]

-

Ribosome Association and GTP Hydrolysis : The Ternatin-bound ternary complex proceeds to the ribosome. GTP hydrolysis occurs, but the subsequent steps are inhibited.[7][8]

-

Inhibition of aa-tRNA Accommodation : Following GTP hydrolysis, this compound prevents the conformational changes in eEF1A necessary for the release of the aa-tRNA into the ribosomal A-site.[3][7] This traps the eEF1A-GDP complex on the ribosome, preventing further elongation.[8]

-

Stalling of Translation : The stalled ribosome-eEF1A complex blocks the progression of protein synthesis, leading to a global shutdown of translation and ultimately inducing apoptosis in cancer cells.[1][2][7]

The binding site for this compound has been localized to a hydrophobic surface on domain III of eEF1A.[1] Notably, this binding site is shared with other natural product inhibitors of eEF1A, such as didemnin (B1252692) B, with which this compound competes for binding.[1][7]

Signaling Pathway of this compound's Action

Quantitative Data Summary

The potency of this compound and its synthetic analogs has been evaluated in various cellular and biochemical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiproliferative Activity

| Compound | Cell Line | IC50 (nM) | Reference |

| This compound (1) | HCT116 | 71 ± 10 | [1] |

| Ternatin-4-Ala (2) | HCT116 | > 10,000 | [1] |

| Ternatin-4 | Jurkat | ~30 | [7] |

| Didemnin B | Jurkat | ~4 | [7] |

Table 2: Inhibition of Protein Synthesis

| Compound | Assay | IC50 | Reference |

| This compound (1) | 35S-Met Incorporation (HCT116) | ~100 nM | [1] |

| Ternatin-4 | 35S-Met Incorporation (HCT116) | ~10 nM | [1] |

| Ternatin-4 | smFRET (aa-tRNA accommodation) | 2.3 ± 0.4 nM | [7][8] |

| Didemnin B | smFRET (aa-tRNA accommodation) | 4.5 ± 0.6 nM | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and eEF1A.

Photo-affinity Labeling for Target Identification

This protocol was instrumental in identifying eEF1A as the direct target of this compound.

Objective : To identify the cellular binding partner of this compound.

Materials :

-

Ternatin photo-affinity probe (e.g., a derivative with a diazirine and an alkyne handle).

-

HEK293T cell lysate.

-

Anti-Flag M2 affinity gel.

-

TAMRA-azide for click chemistry.

-

UV lamp (365 nm).

-

SDS-PAGE and Western blotting reagents.

Procedure :

-

Cell Lysate Preparation : Prepare lysates from HEK293T cells, including a line expressing Flag-tagged eEF1A.

-

Probe Incubation : Incubate the cell lysate with the ternatin photo-affinity probe (typically at 1 µM) for a specified time (e.g., 15 minutes) at 4°C.

-

UV Crosslinking : Irradiate the mixture with UV light (365 nm) on ice for a set duration (e.g., 20 minutes) to induce covalent crosslinking of the probe to its binding partner.

-

Competition Assay (Control) : In a parallel experiment, pre-incubate the lysate with an excess of a non-probe competitor (e.g., Ternatin-4 at 10 µM) before adding the photo-affinity probe to demonstrate binding specificity.

-

Affinity Purification (for Flag-eEF1A) : For lysates with Flag-tagged eEF1A, perform immunoprecipitation using anti-Flag M2 affinity gel to enrich for the tagged protein and its crosslinked partners.

-

Click Chemistry : Elute the bound proteins and perform a click reaction with an azide-functionalized fluorescent dye (e.g., TAMRA-azide) to visualize the probe-labeled proteins.

-

Analysis : Analyze the samples by SDS-PAGE and in-gel fluorescence scanning. The target protein will appear as a fluorescent band at the expected molecular weight of eEF1A (~50 kDa). Confirm the identity by Western blotting using an anti-eEF1A or anti-Flag antibody.

In Vitro Protein Synthesis Inhibition Assay

This assay quantifies the inhibitory effect of this compound on global protein synthesis.

Objective : To measure the IC50 of this compound for protein synthesis inhibition.

Materials :

-

HCT116 cells.

-

This compound or its analogs at various concentrations.

-

35S-methionine.

-

Trichloroacetic acid (TCA).

-

Scintillation counter.

Procedure :

-

Cell Seeding : Seed HCT116 cells in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a serial dilution of the test compound for a specified period (e.g., 1 hour).

-

Pulse Labeling : Add 35S-methionine to the culture medium and incubate for a short period (e.g., 30 minutes) to label newly synthesized proteins.

-

Cell Lysis and Precipitation : Wash the cells with PBS and lyse them. Precipitate the proteins using cold TCA.

-

Quantification : Wash the protein pellets to remove unincorporated 35S-methionine. Solubilize the pellets and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis : Plot the percentage of protein synthesis inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Single-Molecule FRET (smFRET) Assay for aa-tRNA Accommodation

This advanced technique provides kinetic and conformational insights into how this compound affects the dynamics of the ribosome and eEF1A.

Objective : To directly visualize and quantify the effect of this compound on the accommodation of aa-tRNA into the ribosomal A-site.

Materials :

-

Purified human 80S ribosomes.

-

Fluorescently labeled P-site tRNA (e.g., with Cy3).

-

Fluorescently labeled aa-tRNA (e.g., Phe-tRNAPhe labeled with Cy5).

-

Purified human eEF1A.

-

GTP.

-

This compound or its analogs.

-

Total internal reflection fluorescence (TIRF) microscope.

Procedure :

-

Formation of Initiation Complexes : Immobilize 80S initiation complexes containing a Cy3-labeled tRNA in the P-site on a passivated quartz slide.

-

Formation of Ternary Complex : Prepare the eEF1A•GTP•Cy5-aa-tRNA ternary complex.

-

Delivery and Imaging : In the presence or absence of the inhibitor, deliver the ternary complex to the immobilized ribosomes and acquire data using a TIRF microscope.

-

FRET Measurement : Monitor the FRET efficiency between the Cy3-labeled P-site tRNA and the Cy5-labeled aa-tRNA as it enters the A-site. The stepwise progression through codon recognition (low FRET), GTPase activation (mid FRET), and full accommodation (high FRET) can be observed.

-

Data Analysis : Analyze the smFRET trajectories to determine the kinetics of each step. In the presence of this compound, the transition to the high FRET state will be inhibited, and the complex will be stalled in a mid-FRET state. Calculate the IC50 for the inhibition of accommodation by quantifying the fraction of trajectories that escape inhibition at different compound concentrations.

Experimental Workflow Visualization

Conclusion and Future Directions

This compound and its synthetic derivatives represent a novel class of potent inhibitors of eukaryotic protein synthesis. Their specific targeting of the eEF1A ternary complex provides a unique mechanism for stalling translation elongation. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols presented in this guide, offers a solid foundation for the further development of Ternatin-based compounds as potential anticancer therapeutics.

Future research should focus on elucidating the structural basis of Ternatin's interaction with the eEF1A ternary complex at atomic resolution. Furthermore, exploring the differential sensitivity of various cancer cell lines to Ternatin and other eEF1A inhibitors could unveil biomarkers for patient stratification and pave the way for personalized medicine approaches. The continued investigation of this fascinating natural product and its analogs holds great promise for advancing our understanding of translation and developing new therapeutic strategies.

References

- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ternatin: target identification, mechanism of action, and use as a chemical probe for the translation elongation factor 1A [escholarship.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound inhibits adipogenesis and lipid metabolism in 3T3-L1 cells [pubmed.ncbi.nlm.nih.gov]

- 5. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

The Ternatin Class of eEF1A Modulators: A Deep Dive into Structure-Activity Relationships

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ternatins are a class of cyclic heptapeptides that have emerged as potent inhibitors of protein synthesis, demonstrating significant cytotoxic activity against a broad range of cancer cell lines. Originally identified as an anti-adipogenic natural product, subsequent research has elucidated that ternatin and its synthetic analogues exert their biological effects by targeting the eukaryotic translation elongation factor-1A (eEF1A) ternary complex. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of ternatin analogues, detailing their mechanism of action, quantitative biological data, experimental protocols for their evaluation, and the signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Introduction

Ternatin is a naturally occurring, N-methylated cyclic heptapeptide (B1575542) that has garnered significant interest in the field of oncology drug development.[1][2] Its potent cytotoxic effects are attributed to its ability to inhibit protein synthesis, a fundamental process for cell growth and proliferation.[1][3] Through medicinal chemistry efforts, highly potent synthetic analogues of ternatin have been developed, with some variants exhibiting up to 500-fold greater potency than the parent natural product.[1][3] This guide will explore the critical structural features of ternatin analogues that govern their biological activity, providing a framework for the rational design of next-generation eEF1A inhibitors.

Mechanism of Action

Ternatin and its analogues specifically target the eukaryotic elongation factor-1A (eEF1A) in its ternary complex form with GTP and aminoacyl-tRNA (eEF1A·GTP·aa-tRNA).[3][4] By binding to a hydrophobic pocket on domain III of eEF1A, these cyclic peptides allosterically modulate the function of the elongation factor.[3][5] This interaction prevents the proper accommodation of the aminoacyl-tRNA into the A-site of the ribosome, thereby stalling the elongation phase of protein synthesis.[1][6] This ultimately leads to a global shutdown of protein production and subsequent induction of apoptosis in cancer cells.[3][4]

Structure-Activity Relationship (SAR) of Ternatin Analogues

The biological activity of ternatin analogues is highly dependent on specific structural modifications. Key SAR findings are summarized below and in Table 1.

-

Position 4 (Leucine): The L-Leucine residue at position 4 is absolutely essential for the biological activity of ternatins.[1][2] Substitution of this residue with L-Alanine, as seen in ternatin-4-Ala (Compound 2 ), completely abolishes its cytotoxic and anti-adipogenic effects.[2][3] This makes ternatin-4-Ala a valuable negative control for mechanism-of-action studies.[3]

-

Position 6 (D-(NMe)Alanine): Modifications at this position have been shown to significantly enhance potency. Replacement of the D-(NMe)Alanine in the parent ternatin with L-Pipecolic acid (Pip) results in a two-fold increase in potency.[1]

-

Combined Modifications (Position 4 and 6): The most potent analogues to date incorporate modifications at both positions 4 and 6. For instance, analogue 4 , which features a (2S,4R)-dehydro-homoleucine at position 4 and a pipecolic acid at position 6, exhibits a more than 10-fold increase in potency compared to the pipecolic acid-modified analogue (3 ) and is up to 500 times more potent than the natural ternatin (1 ) in certain cancer cell lines.[1][3]

Quantitative Data

The cytotoxic potencies of ternatin and its key analogues have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the tables below.

Table 1: Comparative IC50 Values of Ternatin Analogues in HCT116 Colon Cancer Cells [1][3]

| Compound | Structure | IC50 (nM) in HCT116 Cells |

| 1 (Ternatin) | cyclo[D-allo-Ile-L-(NMe)Ala-L-(NMe)Leu-L-Leu-L-(NMe)Ala-D-(NMe)Ala-(2R,3R)-3-hydroxy-Leu] | 71 ± 10 |

| 2 (Ternatin-4-Ala) | cyclo[D-allo-Ile-L-(NMe)Ala-L-(NMe)Leu-L-Ala-L-(NMe)Ala-D-(NMe)Ala-(2R,3R)-3-hydroxy-Leu] | > 10,000 |

| 3 | Analogue with L-Pipecolic acid at position 6 | 35 ± 5 |

| 4 | Analogue with (2S,4R)-dehydro-homoleucine at position 4 and L-Pipecolic acid at position 6 | 4.6 ± 1.0 |

Table 2: IC50 Values (nM) of Ternatin (1) and Analogue 4 across a Panel of Cancer Cell Lines [3]

| Cell Line | Cancer Type | IC50 (nM) of Ternatin (1) | IC50 (nM) of Analogue 4 |

| HCT116 | Colon | 71 | 4.6 |

| MCF7 | Breast | 120 | 3.2 |

| P388 | Leukemia | 24 | 0.1 |

| A549 | Lung | 150 | 8.7 |

| PC3 | Prostate | 98 | 5.1 |

| OVCAR3 | Ovarian | 110 | 6.3 |

| ... | ... | ... | ... |

(Note: The table is a representation of the available data and is not exhaustive of all 21 cell lines tested in the source literature.)

Experimental Protocols

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This protocol is used to determine the cytotoxic effects of ternatin analogues on cancer cell lines and to calculate their IC50 values.[6][7][8]

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Ternatin analogues (stock solutions in DMSO)

-

96-well clear-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Solubilization solution (for MTT assay)

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the ternatin analogues in complete growth medium.

-

Remove the overnight medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

For MTT assay: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Add the solubilization solution to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at a wavelength of 570 nm.

-